2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H23NO4Si |
|---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4Si/c1-13(2,3)18-12(17)14-9-19(6-4-5-7-19)8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
RAHURYMPBZXVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Silaspiro Ring System
- Starting Materials: The synthesis often begins with a suitable amino alcohol or amino silane precursor capable of undergoing intramolecular cyclization.
- Spirocyclization: Formation of the silaspiro[4.4]nonane core is typically achieved via intramolecular nucleophilic substitution or ring-closing reactions involving silicon-containing intermediates.
- Silicon Incorporation: The silicon atom is introduced through organosilicon reagents such as chlorosilanes or silanols, facilitating ring closure to form the silaspiro moiety.
Installation of the Boc Protecting Group
- Reagent: Di-tert-butyl dicarbonate (Boc2O) is used to selectively protect the nitrogen atom.
- Conditions: The reaction is performed under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents like dichloromethane at low temperatures to prevent side reactions.
- Outcome: The Boc group stabilizes the nitrogen, allowing further functionalization without undesired reactions at the amine site.
Representative Synthetic Route Overview
| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Amino silane formation | Amino alcohol + chlorosilane, base | Amino silane intermediate |
| 2 | Spirocyclization | Intramolecular ring closure, heat or catalyst | Silaspiro[4.4]nonane core |
| 3 | Boc protection | Boc2O, base, DCM, 0-25°C | Boc-protected silaspiro amine |
| 4 | Oxidation/hydrolysis | Oxidant (e.g., KMnO4) or acid/base hydrolysis | 2-(tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid |
This sequence is supported by analytical data including NMR, IR, and mass spectrometry to confirm structure and purity.
Analytical and Research Findings
Spectroscopic Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of Boc group (tert-butyl singlet around 1.4 ppm), spirocyclic ring protons, and carboxylic acid signals.
- Mass Spectrometry: Molecular ion peak at m/z 286 (M+1) consistent with molecular weight 285.41.
- Infrared Spectroscopy: Characteristic carbonyl stretches at ~1700 cm⁻¹ for both Boc and carboxylic acid groups.
Purity and Stability
- Purity typically exceeds 95% as determined by HPLC.
- The Boc protecting group provides stability under neutral and mildly basic conditions but can be removed under acidic conditions if deprotection is desired.
Applications of the Compound
- Used as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery targeting neurological receptors.
- The silaspiro scaffold imparts conformational rigidity, enhancing binding specificity in medicinal chemistry.
- Serves as a versatile building block for further functionalization in organic synthesis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Amino alcohol or amino silane derivatives |
| Key Reagents | Chlorosilanes, Boc2O, oxidants (KMnO4) |
| Solvents | Dichloromethane, ethereal solvents |
| Temperature Range | 0–80°C depending on step |
| Reaction Time | Several hours per step |
| Purification Methods | Crystallization, column chromatography |
| Analytical Techniques | NMR, MS, IR, HPLC |
Chemical Reactions Analysis
Hydrolysis and Deprotection
Hydrolysis of the Boc group and ester functionality can be achieved under basic conditions:
Coupling Reactions
The compound undergoes amide coupling with other molecules, facilitated by activating agents:
-
Reagents : HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + DIPEA (N,N-diisopropylethylamine) in DMF .
-
Yield : Up to 83% for amide bond formation with intermediates like trifluoroethanimidamide .
| Reaction Type | Reagents | Yield | Conditions |
|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF | 83% | RT, 1.5 h |
| Oxadiazole formation | T3P (triphenylphosphine), TEA | 50% | RT, 1.5 h |
Dibromocarbene Reactivity
Though specific to related compounds, analogous methods may apply:
-
Dibromocarbene addition : Using bromoform (CHBr₃) or CBr₃CO₂Na to introduce bromine atoms .
-
Debromination : Hydrogenolysis preferred over radical reduction (83% vs. 53% yield) .
Reaction Mechanisms and Stability
The compound’s spirocyclic framework enhances stability during reactions, allowing selective transformations without degradation. Key mechanistic insights:
Scientific Research Applications
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for the selective modification of specific functional groups. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Data Tables: Comparative Analysis
Biological Activity
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article aims to summarize the available literature regarding its biological activity, including synthesis, structure-activity relationships, and specific case studies.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework that contributes to its biological properties. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making it suitable for various applications in pharmacology.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail specific findings related to the biological activity of 2-(tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid.
Antimicrobial Activity
A study evaluated the antibacterial properties of related thiazolidine derivatives, revealing that modifications in the structure significantly affect their efficacy against various bacterial strains. For instance, certain derivatives demonstrated exceptional antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values lower than standard antibiotics like Penicillin G and Kanamycin B .
| Compound | Bacterial Strain | IC50 (µg/mL) | Comparison |
|---|---|---|---|
| 14 | Pseudomonas aeruginosa | 0.195 | Superior to Penicillin G |
| 14 | Staphylococcus aureus | Not specified | Comparable efficacy |
This suggests that structural modifications similar to those found in 2-(tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid could yield potent antimicrobial agents.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties relevant to therapeutic applications. For example, compounds with similar spiro structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.
Case Studies and Research Findings
- Synthesis and Structure-Activity Relationship : Research has shown that the introduction of various substituents on the spiro framework can enhance biological activity. A systematic study on derivatives indicated that specific modifications improved binding affinity to target enzymes or receptors .
- Toxicity Studies : Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest low toxicity levels for structurally similar compounds, indicating a favorable safety margin for potential therapeutic use .
- Pharmacokinetics : Understanding the pharmacokinetic properties of 2-(tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is essential for evaluating its therapeutic potential. Data on absorption, distribution, metabolism, and excretion (ADME) profiles from related compounds suggest promising characteristics that warrant further investigation .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid?
Answer:
A four-step protocol starting from tert-butyl 3-oxoazetidine-1-carboxylate (120 g, 0.7 mol) involves:
Wittig Reaction : Reacting with (carbethoxymethylene)triphenylphosphorane in dichloromethane to form a key intermediate.
Cyclization : Intramolecular ring closure under optimized conditions (59% yield).
Purification : Crystallization yields a brown powder.
Characterization : Use NMR (e.g., δ = 11.46 ppm for carboxylic proton), NMR (e.g., δ = 179.12 ppm for carbonyl), LCMS ([M-H]⁻ 268.0), and elemental analysis (C: 62.56%, H: 8.70%, N: 5.11%) for validation .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy :
- NMR detects spirocyclic strain effects (e.g., δ = 4.30 ppm, dt, ).
- NMR confirms carbonyl (δ ~175–179 ppm) and tert-butoxycarbonyl (Boc) groups (δ ~80–81 ppm) .
- LCMS : Validates molecular weight ([M-H]⁻ 268.0) .
- Elemental Analysis : Matches calculated values (C, H, N) to exclude impurities .
Basic: What safety precautions are essential during handling and storage?
Answer:
- Storage : Stable under inert, dry conditions at room temperature. Avoid heat/moisture to prevent Boc-group cleavage .
- Fire Safety : Use dry sand or alcohol-resistant foam; decomposition releases CO and NO .
- Disposal : Treat as hazardous waste via licensed facilities to comply with ecological regulations .
Advanced: How can conflicting NMR splitting patterns (e.g., δ = ppm, dt, J=HzJ = \, \text{Hz}J=45.6Hz) be resolved during structural elucidation?
Answer:
- High-Field NMR : Enhances resolution of complex coupling patterns.
- Variable Temperature Studies : Mitigate conformational dynamics affecting splitting.
- Comparative Analysis : Cross-reference with structurally analogous spirocyclic compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate) to identify strain-induced shifts .
Advanced: What strategies improve the yield of spirocyclic ring formation?
Answer:
- Solvent Optimization : Dichloromethane promotes reactivity in Wittig steps .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization.
- Temperature Control : Maintain 0–25°C during sensitive steps to suppress side reactions.
- Scale-Up Adjustments : Multigram syntheses (e.g., 137 g batches) require precise stoichiometry and mixing efficiency .
Advanced: How should researchers address the lack of toxicological and ecological data for risk assessment?
Answer:
- In-House Testing : Conduct acute toxicity assays (e.g., zebrafish embryos) and soil mobility studies.
- Literature Analogues : Compare with structurally similar compounds (e.g., 2-azaspiro[4.4]nonane derivatives) for hazard extrapolation .
- Precautionary Measures : Use fume hoods, PPE, and environmental containment protocols during handling .
Advanced: How does the spirocyclic framework influence conformational rigidity in drug design?
Answer:
- Steric Constraints : The 2-aza-5-silaspiro[4.4]nonane core restricts bond rotation, enhancing target binding selectivity.
- Bioisosteric Potential : Silicon incorporation improves metabolic stability vs. carbon analogs.
- Case Study : Similar spirocyclic α-prolines are used in peptide-based inhibitors (e.g., protease blockers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
